molecular formula C11H10O2S B8503222 2-Ethyl-3-carboxy-benzo[b]thiophene

2-Ethyl-3-carboxy-benzo[b]thiophene

Cat. No.: B8503222
M. Wt: 206.26 g/mol
InChI Key: SQMVIFKMEHZNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-carboxy-benzo[b]thiophene is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-ethyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H10O2S/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

SQMVIFKMEHZNMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a one-litre flask equipped with a mechanical stirrer and a dropping-funnel were introduced 39 g (0.97 mol) of sodium hydroxide with 270 ml of water. The solution was cooled to 0° C by means of an ice-bath and 20 ml (0.333 mol) of bromine were then added through the dropping-funnel followed by 190 ml of dioxan, care being taken to maintain the temperature at 0° C. Finally, still at the same temperature, a solution of 22.6 g (0.111 mol) of 2-ethyl-3-acetyl-benzo[b]thiophene in 25 ml of dioxan were introduced drop-by-drop. The mixture was then allowed to return to room temperature and stirring was maintained for 2 hours. A solution of sodium bisulphite was then added and the reaction medium was acidified and extracted with ether. The organic phase was washed with water, dried and evaporated to dryness to give 20.2 g of 2-ethyl-3-carboxy-benzo[b]thiophene. Yield 92%; M.P. 136° C.
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five

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